BenchChemオンラインストアへようこそ!

3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole

Lipophilicity LogP partition coefficient

3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole (CAS 61314-47-4; synonym: 5-(2-isopropyl-6-methylphenyl)-3,4-dimethylisoxazole) is a fully substituted isoxazole derivative with the molecular formula C₁₅H₁₉NO and a molecular weight of 229.32 g·mol⁻¹. This compound belongs to the 3,4,5-trisubstituted isoxazole class and features a characteristic ortho-disubstituted phenyl ring at the 5-position carrying isopropyl and methyl groups.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 61314-47-4
Cat. No. B12912080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole
CAS61314-47-4
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C)C2=C(C(=NO2)C)C
InChIInChI=1S/C15H19NO/c1-9(2)13-8-6-7-10(3)14(13)15-11(4)12(5)16-17-15/h6-9H,1-5H3
InChIKeyRYZZJJINYYFLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole (CAS 61314-47-4): Physicochemical Profile and Procurement-Relevant Identification


3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole (CAS 61314-47-4; synonym: 5-(2-isopropyl-6-methylphenyl)-3,4-dimethylisoxazole) is a fully substituted isoxazole derivative with the molecular formula C₁₅H₁₉NO and a molecular weight of 229.32 g·mol⁻¹ . This compound belongs to the 3,4,5-trisubstituted isoxazole class and features a characteristic ortho-disubstituted phenyl ring at the 5-position carrying isopropyl and methyl groups. Its computed LogP of 4.39 and polar surface area (PSA) of 26.03 Ų position it as a markedly lipophilic scaffold within the isoxazole chemical space. The compound is commercially available as a research chemical at 97% purity (Catalog No. CM1059175) .

Why 3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole Cannot Be Replaced by Simpler Phenylisoxazole Analogs in Lipophilicity-Sensitive Applications


In-class isoxazole compounds with a 5-phenyl substituent cannot be assumed interchangeable with 3,4-dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole due to quantifiable differences in lipophilicity that reach up to 3.1 LogP units across the simplest structural progression [1][2]. The ortho-isopropyl and ortho-methyl groups on the phenyl ring drive a stepwise LogP increase from 1.29 (core 3,4-dimethylisoxazole) to 2.96 (unsubstituted 5-phenyl analog) to 3.58 (2,5-dimethylphenyl analog) to 4.39 (target compound), while the polar surface area remains constant at 26.03 Ų across all four compounds. This decoupling of lipophilicity from hydrogen-bonding capacity means that substituting a simpler analog would reduce the octanol–water partition coefficient by a factor of approximately 3 to over 1,000, fundamentally altering membrane partitioning behavior, predicted pharmacokinetic distribution, and non-specific protein binding in any assay or formulation context where hydrophobic interactions contribute to performance.

3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole: Quantified Differentiation vs. Structurally Related Isoxazole Analogs


Lipophilicity (LogP) Comparison: Ortho-Isopropyl/Methyl Substitution Drives a 27-Fold Increase in Partition Coefficient vs. the Unsubstituted 5-Phenyl Analog

The target compound exhibits a computed LogP of 4.39, which is 1.43 LogP units higher than 3,4-dimethyl-5-phenylisoxazole (CAS 37503-18-7; LogP 2.96) [1]. This corresponds to an approximately 27-fold higher octanol–water partition coefficient for the target compound. The lipophilicity increase is attributable to the combined effect of the ortho-isopropyl (+2 carbons vs. hydrogen) and ortho-methyl (+1 carbon vs. hydrogen) substituents on the 5-phenyl ring. A structurally closer analog, 5-(2,5-dimethylphenyl)-3,4-dimethylisoxazole (CAS 69299-47-4; LogP 3.58), confirms the incremental contribution: the target compound surpasses it by 0.81 LogP units (approximately 6.5-fold), attributable specifically to the isopropyl-for-methyl substitution at the ortho position [2]. Both comparators share an identical PSA of 26.03 Ų with the target compound.

Lipophilicity LogP partition coefficient drug-likeness ADME

Constant Polar Surface Area (PSA) with Escalating LogP: A Unique Physicochemical Signature for Enhanced Passive Permeability Without Altered Hydrogen-Bonding Capacity

The target compound (PSA = 26.03 Ų) shares an identical PSA with 3,4-dimethyl-5-phenylisoxazole (PSA = 26.03 Ų), 5-(2,5-dimethylphenyl)-3,4-dimethylisoxazole (PSA = 26.03 Ų), and the core 3,4-dimethylisoxazole scaffold (PSA = 26.03 Ų) [1][2][3]. However, the LogP progressively increases across this series: 1.29 → 2.96 → 3.58 → 4.39. This decoupling of lipophilicity from hydrogen-bonding capacity is unusual: typically, increasing LogP is accompanied by either increased molecular size that adds polar atoms, or by removal of polar functionality. Here, the LogP increase is achieved purely through hydrocarbon substitution on the phenyl ring without altering the isoxazole core heteroatoms that define the PSA. The result is a compound with the passive membrane permeability potential of a LogP ~4.4 molecule while retaining the low hydrogen-bonding capacity (and potentially low efflux transporter recognition) of a PSA ~26 Ų molecule.

PSA permeability hydrogen bonding physicochemical profile drug design

Steric Differentiation: Ortho-Isopropyl/Methyl Substitution Pattern Creates a Unique Conformational Profile Absent in Symmetric or Mono-Substituted Phenylisoxazole Analogs

The target compound carries an asymmetric ortho-disubstitution pattern on the 5-phenyl ring: an isopropyl group at the 2-position (ortho to the isoxazole connection) and a methyl group at the 6-position (the other ortho position). This differs qualitatively from all commercially common phenylisoxazole analogs: 3,4-dimethyl-5-phenylisoxazole (CAS 37503-18-7) has no ortho substituents; 5-(2,5-dimethylphenyl)-3,4-dimethylisoxazole (CAS 69299-47-4) has only one ortho-methyl (at position 2) with the second methyl at the meta position (position 5) [1]. The steric bulk of the isopropyl group (larger van der Waals volume than methyl) combined with the restricted rotation around the phenyl–isoxazole bond due to dual ortho substitution is predicted to create a more constrained conformational ensemble. Such ortho,ortho'-disubstituted biaryl systems are known to exhibit atropisomerism when the rotational barrier is sufficiently high, potentially leading to separable conformers with distinct biological target engagement profiles [2]. The target compound's unsymmetrical ortho-substitution (isopropyl ≠ methyl) further distinguishes it from symmetric 2,6-disubstituted analogs.

Steric hindrance conformational restriction ortho-substitution binding selectivity scaffold diversification

Defined Purity Specification (97%) Enables Direct Use as a Reference Standard or Synthetic Intermediate Without Additional Purification

The target compound is commercially available at a defined purity of 97% (Catalog No. CM1059175) . For the unsubstituted phenyl analog 3,4-dimethyl-5-phenylisoxazole (CAS 37503-18-7), no purity specification is listed in major publicly accessible chemical supplier databases, and the molecular weight entry is listed as zero in several catalogs, indicating incomplete characterization data . This defined purity specification for the target compound reduces the procurement risk: a researcher or procurement officer can order the compound with a documented minimum purity threshold, enabling direct use in quantitative assays or as a synthetic building block without the need for in-house repurification and re-characterization.

Purity specification procurement reference standard quality control synthetic intermediate

Procurement-Driven Application Scenarios for 3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole Based on Quantified Differentiation Evidence


High-LogP Fragment or Scaffold for Membrane-Permeability-Dependent Screening Campaigns

When designing or procuring compounds for cell-based phenotypic screens, passive membrane permeability is a critical parameter. With a LogP of 4.39 — the highest among readily available 3,4-dimethyl-5-arylisoxazole analogs — this compound is the preferred selection when high membrane partitioning is required without increasing hydrogen-bonding capacity (PSA remains at 26.03 Ų, identical to the unsubstituted phenyl analog at LogP 2.96) [1]. This property profile is particularly relevant for screens targeting intracellular protein–protein interactions, nuclear receptors, or membrane-bound targets where compounds must traverse lipid bilayers to reach their site of action.

Ortho-Disubstituted Biaryl Scaffold for Conformationally Constrained SAR Exploration

The asymmetric ortho,ortho'-disubstitution pattern (2-isopropyl-6-methyl) on the 5-phenyl ring creates a sterically congested biaryl junction with predicted restricted rotation . This compound can serve as a starting scaffold for medicinal chemistry programs seeking to exploit conformational constraint as a strategy to enhance binding selectivity or to stabilize specific atropisomeric configurations. It is the only commercially identified 3,4-dimethyl-5-arylisoxazole combining an ortho-isopropyl with a different ortho-substituent (methyl), offering a steric profile that is not achievable with symmetric 2,6-dimethyl or mono-ortho-substituted analogs [1].

Defined-Purity Building Block for Multistep Synthetic Elaboration at the Isoxazole Core

For synthetic chemistry applications requiring a 3,4,5-trisubstituted isoxazole intermediate with a pre-installed, sterically demanding 5-aryl group, this compound is available at 97% purity , reducing the need for post-purchase purification. The 3- and 4-methyl substituents on the isoxazole ring provide potential handles for further functionalization (e.g., via directed metalation or radical halogenation), while the 5-aryl group is fully elaborated, enabling convergent synthetic strategies that avoid late-stage installation of the hindered biaryl bond.

Lipophilicity Reference Compound for ADME Assay Calibration Across an Isoxazole LogP Gradient

The compound serves as the high-LogP anchor point in a series spanning LogP 1.29 (3,4-dimethylisoxazole) → 2.96 (5-phenyl analog) → 3.58 (2,5-dimethylphenyl analog) → 4.39 (target compound), all with identical PSA (26.03 Ų) [1][2]. This constant-PSA, variable-LogP series is uniquely suited for calibrating LogP-dependent ADME assays (e.g., PAMPA, Caco-2 permeability, microsomal stability, plasma protein binding) where the confounding effect of variable hydrogen-bonding capacity must be controlled. No other commercially identified isoxazole sub-series maintains such precise PSA constancy across a >3 LogP unit range.

Quote Request

Request a Quote for 3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.